

# The Sorgolactone Synthesis Pathway: A Technical Guide to its Biosynthesis from Carotenoids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **(-)-Sorgolactone**

Cat. No.: **B12762389**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of **(-)-Sorgolactone**, a strigolactone produced by *Sorghum bicolor*. Strigolactones are a class of plant hormones derived from carotenoids that play crucial roles in plant development and interaction with symbiotic and parasitic organisms. Understanding the unique biosynthetic route to **(-)-Sorgolactone** in sorghum is of significant interest for the development of novel strategies to control parasitic weeds, such as *Striga*, and for potential applications in agriculture and medicine.

## The Core Biosynthetic Pathway from $\beta$ -Carotene to Carlactone

The initial steps in the biosynthesis of all strigolactones, including **(-)-Sorgolactone**, are conserved across many plant species. This core pathway converts all-trans- $\beta$ -carotene into the central precursor, carlactone.

The biosynthesis begins in the plastids with the isomerization of all-trans- $\beta$ -carotene to 9-cis- $\beta$ -carotene by the enzyme  $\beta$ -carotene isomerase (D27). Subsequently, the CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis- $\beta$ -carotene to produce 9-cis- $\beta$ -apo-10'-carotenal and  $\beta$ -ionone. The final step in the core pathway is catalyzed by CAROTENOID

CLEAVAGE DIOXYGENASE 8 (CCD8), which converts 9-cis- $\beta$ -apo-10'-carotenal into carlactone, the first bioactive strigolactone precursor.

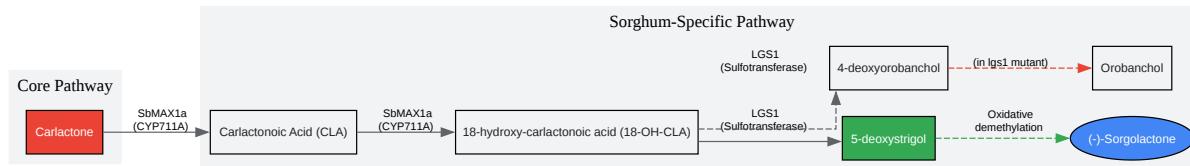


[Click to download full resolution via product page](#)

Core biosynthetic pathway from  $\beta$ -carotene to carlactone.

## The Sorghum-Specific Pathway to **(-)-Sorgolactone**

From carlactone, the biosynthetic pathway to **(-)-Sorgolactone** in Sorghum bicolor diverges from that of many other plants, involving a unique set of enzymes.


Carlactone is first oxidized to carlactonoic acid (CLA) and then further to 18-hydroxy-carlactonoic acid (18-OH-CLA). This two-step oxidation is catalyzed by a sorghum-specific cytochrome P450 enzyme, SbMAX1a (CYP711A).

The key step differentiating the sorghum pathway is the conversion of 18-OH-CLA. The sulfotransferase LOW GERMINATION STIMULANT 1 (LGS1) utilizes a sulfo group donor, likely 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to catalyze the cyclization of 18-OH-CLA, leading to the formation of 5-deoxystrigol (the precursor to strigol-type strigolactones like sorgolactone) and 4-deoxyorobanchol (an orobanchol-type strigolactone). In wild-type sorghum possessing a functional LGS1, the pathway predominantly yields 5-deoxystrigol.

Finally, 5-deoxystrigol is believed to be converted to **(-)-Sorgolactone** through an oxidative demethylation at the C-9 position.<sup>[1]</sup> While the exact enzyme for this final step has not been definitively characterized in sorghum, it is a critical transformation leading to the production of **(-)-Sorgolactone**. Another related strigolactone, sorgomol, is produced from 5-deoxystrigol via hydroxylation at C-9, a reaction catalyzed by the cytochrome P450 enzyme SbCYP728B35.<sup>[2]</sup> The precise relationship and potential interconversion between sorgomol and sorgolactone biosynthesis are areas of ongoing research.

In sorghum mutants lacking a functional LGS1 enzyme (lgs1 mutants), the conversion of 18-OH-CLA to 5-deoxystrigol is blocked. This leads to an accumulation of orobanchol, which is a

much weaker germination stimulant for the parasitic weed *Striga hermonthica*. This alteration in the strigolactone profile confers resistance to the parasite.[3]



[Click to download full resolution via product page](#)

Sorghum-specific biosynthetic pathway of **(-)-Sorgolactone**.

## Quantitative Data on Strigolactone Production in Sorghum

The production of different strigolactones varies significantly between wild-type sorghum and *lgs1* mutant lines, which has important implications for their interaction with parasitic plants.

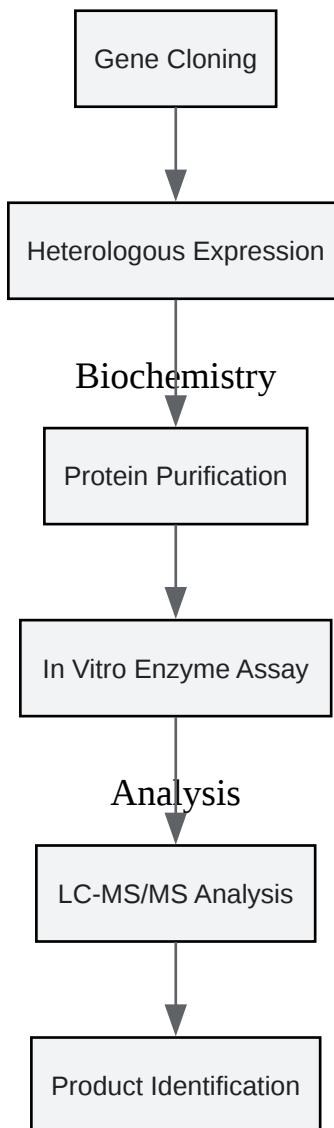
| Strigolactone    | Wild-Type<br>Sorghum (with<br>LGS1) | Igs1 Mutant<br>Sorghum                 | Role/Significance                             |
|------------------|-------------------------------------|----------------------------------------|-----------------------------------------------|
| 5-deoxystrigol   | Major strigolactone produced        | Significantly reduced or absent        | Potent germination stimulant for Striga       |
| (-)-Sorgolactone | Present in root exudates            | Likely absent or significantly reduced | A major strigol-type strigolactone in sorghum |
| Sorgomol         | Present in root exudates            | Likely absent or significantly reduced | A major strigol-type strigolactone in sorghum |
| Orobanchol       | Minor component                     | The predominant strigolactone produced | Weak germination stimulant for Striga         |

Note: The absolute quantities of these compounds can vary depending on the sorghum cultivar, growth conditions, and analytical methods used. The table represents the relative abundance.

## Experimental Protocols

Elucidating the biosynthesis pathway of **(-)-Sorgolactone** has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

## Heterologous Expression and In Vitro Enzyme Assays


Objective: To functionally characterize the enzymes involved in the sorghum-specific pathway (e.g., SbMAX1a and LGS1).

General Workflow:

- Gene Cloning: The coding sequences of SbMAX1a and LGS1 are cloned from sorghum cDNA into appropriate expression vectors (e.g., for *E. coli* or yeast).

- Heterologous Expression: The expression vectors are transformed into a suitable host organism (*E. coli* or *Saccharomyces cerevisiae*). Protein expression is induced under optimized conditions.
- Protein Purification: The recombinant enzymes are purified from the host cell lysate, often using affinity tags (e.g., His-tag, GST-tag).
- In Vitro Enzyme Assay:
  - SbMAX1a (CYP711A) Assay: Purified SbMAX1a is incubated with its substrate, carlactone, in a reaction buffer containing necessary cofactors for cytochrome P450 enzymes (e.g., NADPH, cytochrome P450 reductase). The reaction products (carlactonoic acid and 18-hydroxy-carlactonoic acid) are then extracted and analyzed by LC-MS/MS.
  - LGS1 (Sulfotransferase) Assay: Purified LGS1 is incubated with its substrate, 18-hydroxy-carlactonoic acid, in a reaction buffer containing the sulfo group donor PAPS. The reaction products (5-deoxystrigol and 4-deoxyorobanchol) are extracted and quantified by LC-MS/MS.
- Product Identification: The identity of the enzymatic products is confirmed by comparing their retention times and mass spectra with those of authentic standards using LC-MS/MS.

## Molecular Biology

[Click to download full resolution via product page](#)

General workflow for heterologous expression and in vitro enzyme assays.

## Strigolactone Extraction and Quantification from Sorghum Root Exudates

Objective: To identify and quantify the strigolactones produced by different sorghum genotypes.

Protocol Outline:

- Plant Growth and Exudate Collection: Sorghum seedlings are grown hydroponically or in a sand culture. After a period of growth, the roots are carefully washed, and the plants are placed in a solution (e.g., distilled water or a nutrient solution) for a defined period to collect the root exudates.
- Extraction: The collected root exudate solution is passed through a solid-phase extraction (SPE) column (e.g., C18) to retain the strigolactones. The column is then washed, and the strigolactones are eluted with an organic solvent (e.g., acetone or ethyl acetate).
- Sample Preparation: The eluate is dried down under a stream of nitrogen and the residue is redissolved in a small volume of a suitable solvent (e.g., acetonitrile/water) for analysis. An internal standard (e.g., the synthetic strigolactone GR24) is often added at this stage for accurate quantification.
- LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Chromatographic Separation: The different strigolactones in the sample are separated based on their physicochemical properties on a C18 reversed-phase column.
  - Mass Spectrometric Detection and Quantification: The separated compounds are ionized (typically by electrospray ionization) and detected by the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target strigolactone.<sup>[4]</sup>

## Conclusion

The biosynthesis of **(-)-Sorgolactone** in Sorghum bicolor represents a fascinating and agriculturally important variation of the canonical strigolactone pathway. The discovery of the key roles of SbMAX1a and the sulfotransferase LGS1 has provided valuable insights into the chemical diversity of strigolactones and the genetic basis of *Striga* resistance. Further research into the precise enzymatic mechanisms and the regulation of this pathway will not only enhance our fundamental understanding of plant biochemistry but also pave the way for innovative solutions to global food security challenges.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bioconversion of 5-deoxystrigol stereoisomers to monohydroxylated strigolactones by plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of sorgomol synthase in sorghum strigolactone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bioconversion of 5-deoxystrigol to sorgomol by the sorghum, *Sorghum bicolor* (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic variation in *Sorghum bicolor* strigolactones and their role in resistance against *Striga hermonthica* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Sorgolactone Synthesis Pathway: A Technical Guide to its Biosynthesis from Carotenoids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12762389#biosynthesis-pathway-of-sorgolactone-from-carotenoids>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)